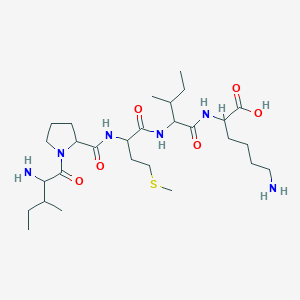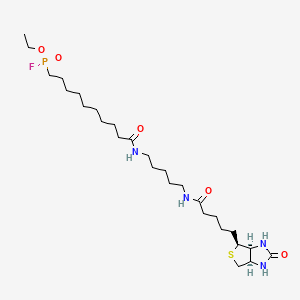
5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid, also known as 5-aminoorotic acid, is a heterocyclic compound with the molecular formula C5H5N3O4. It is a derivative of orotic acid and features a pyrimidine ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves the reaction of orotic acid with ammonia or an amine under controlled conditions. One common method includes the use of orotic acid and ammonium carbonate in an aqueous solution, followed by heating to induce the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
5-Amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a precursor for nucleic acid analogs.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions related to nucleotide metabolism. The compound’s effects are mediated through its ability to bind to enzymes and alter their activity, impacting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orotic Acid: A precursor to 5-amino-2,6-dioxohexahydropyrimidine-4-carboxylic acid, sharing a similar pyrimidine ring structure.
Dihydroorotic Acid: Another derivative of orotic acid with different functional groups.
2,6-Dichloropyridine-4-carboxylic Acid: A compound with a similar carboxylic acid group but different substituents on the ring
Uniqueness
This compound is unique due to its specific amino and oxo functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
59851-49-9 |
|---|---|
Molekularformel |
C5H7N3O4 |
Molekulargewicht |
173.13 g/mol |
IUPAC-Name |
5-amino-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h1-2H,6H2,(H,10,11)(H2,7,8,9,12) |
InChI-Schlüssel |
TZQQUWODRHDHNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(NC(=O)NC1=O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one](/img/structure/B12358787.png)
![N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12358791.png)



![2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol](/img/structure/B12358847.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B12358852.png)



